Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide
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Overview
Description
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is a metabolite of pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the metabolic transformation of pioglitazone, involving the opening of the thiazolidinedione ring and subsequent glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide involves the metabolic conversion of pioglitazone in hepatocytes. The process includes N-glucuronidation of the thiazolidinedione ring followed by hydrolysis and methylation reactions . Specific reaction conditions such as the use of human, rat, and monkey hepatocytes have been employed to study this metabolic pathway .
Industrial Production Methods
Currently, there are no industrial production methods specifically for this compound, as it is primarily a research compound used to study the metabolism of pioglitazone .
Chemical Reactions Analysis
Types of Reactions
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: Conversion of methylmercapto amide to methyl sulfoxide amide.
Reduction: Not commonly reported for this compound.
Substitution: Glucuronidation of the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and Jacobsen catalyst.
Glucuronidation: Enzymatic conditions using hepatocytes.
Major Products Formed
Methyl sulfoxide amide: Formed through oxidation.
N-glucuronide: Formed through glucuronidation.
Scientific Research Applications
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is primarily used in scientific research to study the metabolic pathways of pioglitazone. Its applications include:
Chemistry: Understanding the metabolic transformations of thiazolidinedione drugs.
Biology: Studying the enzymatic processes involved in drug metabolism.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of pioglitazone.
Industry: Developing safer and more effective antidiabetic medications.
Mechanism of Action
The mechanism of action of pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide involves its formation through the metabolic conversion of pioglitazone. The compound is formed via N-glucuronidation of the thiazolidinedione ring, followed by hydrolysis and methylation . The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ), which is activated by pioglitazone .
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinedione ring-opened methyl sulfoxide amide .
- Thiazolidinedione ring-opened methylmercapto amide .
- Thiazolidinedione ring-opened methylmercapto carboxylic acid .
Uniqueness
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is unique due to its specific metabolic pathway involving N-glucuronidation and subsequent reactions. This distinguishes it from other metabolites of pioglitazone, which may undergo different transformations .
Properties
Molecular Formula |
C25H30N2O10S |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34) |
InChI Key |
GQCWGHHINCKKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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